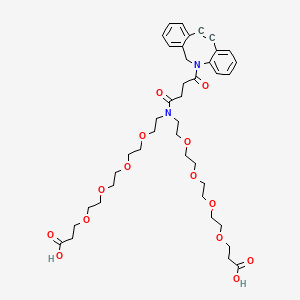
DBCO-N-bis(PEG4-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-N-bis(PEG4-acid) is a branched click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG) chains terminated with carboxylic acid groups. The DBCO group enables copper-free click chemistry reactions, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as EDC or HATU to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-N-bis(PEG4-acid) involves the conjugation of DBCO with PEG chains terminated with carboxylic acid groups. The reaction typically uses activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of DBCO-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
DBCO-N-bis(PEG4-acid) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds, EDC, HATU
Conditions: Aqueous or organic solvents, room temperature to mild heating
Major Products
The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide-functionalized compound .
Scientific Research Applications
DBCO-N-bis(PEG4-acid) has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of biomolecules due to its ability to form stable amide bonds and triazole linkages
Biology: Employed in the study of protein-protein interactions, cell surface labeling, and imaging
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the synthesis of functionalized polymers and materials
Mechanism of Action
The mechanism of action of DBCO-N-bis(PEG4-acid) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized compounds to form a stable triazole linkage without the need for a copper catalyst. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG4-acid: Similar structure but with a single PEG chain.
DBCO-PEG4-amine: Contains an amine group instead of carboxylic acid.
DBCO-PEG4-biotin: Functionalized with biotin for specific binding applications.
Uniqueness
DBCO-N-bis(PEG4-acid) is unique due to its branched structure with two PEG chains terminated with carboxylic acid groups. This allows for multiple functionalization and conjugation possibilities, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C41H56N2O14 |
|---|---|
Molecular Weight |
800.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C41H56N2O14/c44-38(11-12-39(45)43-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)43)42(15-19-52-23-27-56-31-29-54-25-21-50-17-13-40(46)47)16-20-53-24-28-57-32-30-55-26-22-51-18-14-41(48)49/h1-8H,11-33H2,(H,46,47)(H,48,49) |
InChI Key |
NKDFKIRFDIPDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B13721752.png)
![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)

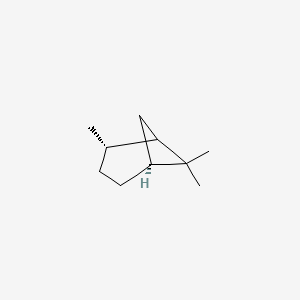
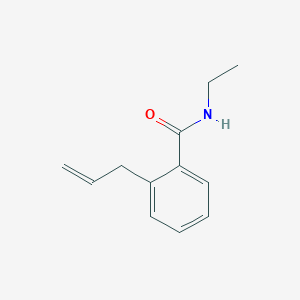

![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)
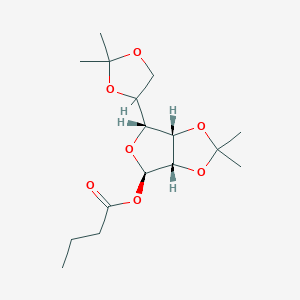

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
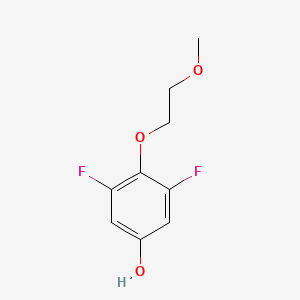
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
